1-(4-Nitrophenyl)-1,4-diazepane
Overview
Description
1-(4-Nitrophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The presence of a nitrophenyl group at the 1-position of the diazepane ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-1,4-diazepane typically involves the reaction of 4-nitroaniline with a suitable diazepane precursor. One common method is the nucleophilic substitution reaction where 4-nitroaniline reacts with 1,4-dichlorobutane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-1,4-diazepane.
Substitution: Various substituted diazepane derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
1-(4-Nitrophenyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1,4-diazepane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological targets. The diazepane ring provides structural stability and influences the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperazine: Similar structure but with a six-membered ring.
1-(4-Nitrophenyl)-1,4-diazacycloheptane: Another diazepane derivative with different substituents.
4-Nitrophenylmorpholine: Contains a morpholine ring instead of a diazepane ring.
Uniqueness: 1-(4-Nitrophenyl)-1,4-diazepane is unique due to its seven-membered diazepane ring, which imparts distinct chemical properties compared to six-membered analogs like piperazines. The presence of the nitrophenyl group enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-4-2-10(3-5-11)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQIZDGKPDHEPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407851 | |
Record name | 1-(4-nitrophenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214124-83-1 | |
Record name | 1-(4-nitrophenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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